Tiaprost - 71116-82-0

Tiaprost

Catalog Number: EVT-284952
CAS Number: 71116-82-0
Molecular Formula: C20H28O6S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) [, , , , , , , , ]. Prostaglandins are naturally occurring lipid compounds with hormone-like effects, acting as signaling molecules in various physiological processes. As a PGF2α analog, Tiaprost mimics the biological effects of PGF2α with potentially enhanced potency and duration of action.

Future Directions
  • Developing Controlled Release Formulations: Developing longer-acting formulations of Tiaprost could be beneficial for applications requiring sustained drug release, potentially improving treatment efficacy and reducing the frequency of administration [].

Dinoprost

Compound Description: Dinoprost is a naturally occurring prostaglandin F2α (PGF2α) [, ]. It exhibits potent luteolytic activity, causing regression of the corpus luteum in the ovary [, ].

Relevance: Dinoprost serves as a crucial point of comparison for Tiaprost in several studies [, ]. Both compounds are prostaglandins with luteolytic properties, but Tiaprost is a synthetic analog of Dinoprost [, ]. Research comparing their effects on uterine contractility in cows revealed that Dinoprost induced a more substantial increase in contractility than Tiaprost during specific stages of the estrous cycle . This suggests potential differences in their potency and mechanisms of action.

Cloprostenol

Compound Description: Cloprostenol is another synthetic analog of Prostaglandin F2α, belonging to the category of PGF2α analogs . Like Tiaprost and Dinoprost, it exhibits luteolytic activity.

Relevance: This compound is frequently studied alongside Tiaprost to compare their effectiveness in inducing luteolysis and their effects on uterine contractility . Studies suggest that Cloprostenol might have a lower efficacy in inducing uterine contractions compared to Tiaprost . This distinction highlights the varying pharmacological profiles of PGF2α analogs, even when they share the same therapeutic target.

Luprostiol

Compound Description: Luprostiol, like Tiaprost and Cloprostenol, is a synthetic analog of Prostaglandin F2α, designed for its luteolytic effects .

Relevance: Luprostiol is often included in comparative studies evaluating the efficacy and impact of different PGF2α analogs on reproductive processes . Research indicates that Luprostiol may be less effective than both Dinoprost and Tiaprost in stimulating uterine contractions in cows . This difference emphasizes that subtle structural variations among PGF2α analogs can lead to significant variations in their pharmacological effects.

Buserelin

Compound Description: Buserelin is a synthetic gonadotropin-releasing hormone (GnRH) analog [, ]. It acts as a potent agonist at GnRH receptors, stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.

Relevance: Buserelin is often used in combination with Tiaprost in estrus synchronization protocols in cows [, ]. Studies demonstrate that the combined administration of Buserelin and Tiaprost can effectively regulate the estrous cycle, leading to higher service rates and shorter intervals to first service compared to protocols relying solely on prostaglandins like Tiaprost . This synergistic effect underscores the importance of combining different hormonal agents to achieve optimal reproductive outcomes.

Beta-carotene

Compound Description: Beta-carotene is a precursor to Vitamin A . While not directly involved in the luteolytic pathway, it plays a role in reproductive health by supporting overall physiological functions and immune responses .

Relevance: Studies investigated the effects of supplementing beta-carotene alongside hormonal treatments like GnRH and Tiaprost for managing ovarian cysts in cows . While beta-carotene does not have a direct luteolytic effect like Tiaprost, results suggest that its inclusion as a supplement might improve fertility parameters . This highlights the potential benefits of incorporating nutritional interventions alongside hormonal therapies to enhance reproductive outcomes.

Progesterone

Compound Description: Progesterone, a naturally occurring steroid hormone, plays a critical role in regulating the estrous cycle and maintaining pregnancy [, ].

Relevance: The relationship between Tiaprost and progesterone is central to understanding Tiaprost’s mechanism of action. Tiaprost, being a PGF2α analog, induces luteolysis, leading to a decline in progesterone levels [, , ]. This decline in progesterone is essential for the animal to return to estrus and become receptive to breeding [, , ]. Several studies utilize progesterone levels as a key indicator of Tiaprost's efficacy in inducing luteolysis [, , ].

Estrogen

Compound Description: Estrogen, another key steroid hormone, is primarily produced by the ovaries and plays a crucial role in regulating the estrous cycle and influencing reproductive tissues .

Relevance: While not directly targeted by Tiaprost, estrogen levels are often monitored in conjunction with Tiaprost administration to understand the broader hormonal changes induced by the treatment . The interplay between estrogen and progesterone is critical for successful reproduction. Tiaprost's induction of luteolysis, and the subsequent drop in progesterone, allows for an increase in estrogen levels, ultimately triggering estrus behavior and preparing the reproductive tract for breeding .

hCG (Human Chorionic Gonadotropin)

Relevance: In some studies, hCG was administered to cows after Tiaprost-induced luteolysis to support the development of a new corpus luteum and potentially improve conception rates . This approach aimed to enhance the synchronization of ovulation and optimize the timing of insemination following Tiaprost treatment .

Norgestomet

Compound Description: Norgestomet is a synthetic progestin, a class of hormones with progesterone-like activity . It is often used in controlled breeding programs to synchronize estrus.

Relevance: Norgestomet, when used in combination with Tiaprost, can effectively synchronize estrus in cows . The norgestomet ear implant maintains a state of artificial progesterone dominance, mimicking the luteal phase . Subsequent Tiaprost administration induces luteolysis, overriding the norgestomet's progestin effects and prompting a synchronized return to estrus . This approach enables timed insemination and improves reproductive efficiency in herd management .

Source and Classification
  • Source: Tiaprost is derived from the synthesis of prostaglandin analogues, specifically designed to mimic the biological activity of prostaglandin F2 alpha.
  • Classification: It belongs to the class of prostaglandins, which are known for their involvement in various physiological processes including inflammation, smooth muscle contraction, and reproductive functions.
Molecular Structure Analysis

Tiaprost has a complex molecular structure that is crucial for its biological activity. The chemical formula for Tiaprost is C21H30O5C_{21}H_{30}O_5 with a molecular weight of 362.47 g/mol.

  • Molecular Structure: The structure features a cyclopentane ring typical of prostaglandins, with various functional groups that enhance its binding affinity to receptors involved in reproductive processes.
  • 3D Configuration: The spatial arrangement of atoms within the molecule plays a significant role in its interaction with biological targets, particularly the prostaglandin F2 alpha receptor.

Key Structural Features

  • Cyclopentane core
  • Hydroxyl groups contributing to receptor binding
  • Carboxylic acid functionality enhancing solubility and reactivity
Chemical Reactions Analysis

Tiaprost participates in several chemical reactions that are vital for its function as a prostaglandin analogue:

  1. Receptor Binding: Upon administration, Tiaprost binds to specific receptors (e.g., prostaglandin F receptors) leading to downstream signaling cascades.
  2. Luteolysis Induction: In reproductive contexts, it induces luteolysis by promoting apoptosis in luteal cells through activation of mitogen-activated protein kinases .
  3. Metabolic Pathways: Tiaprost can undergo metabolic transformations similar to natural prostaglandins, influencing its pharmacokinetics and duration of action.

These reactions highlight Tiaprost's role not only as a therapeutic agent but also as an active participant in physiological processes.

Mechanism of Action

The mechanism of action of Tiaprost is primarily centered around its interaction with prostaglandin receptors:

  1. Receptor Activation: Tiaprost binds to the prostaglandin F2 alpha receptor (FP receptor), triggering intracellular signaling pathways.
  2. Induction of Apoptosis: This binding results in increased expression of apoptotic markers and activation of caspases, leading to cell death in luteal tissue .
  3. Hormonal Regulation: By decreasing progesterone levels through luteal regression, Tiaprost facilitates synchronization of estrous cycles in livestock.

The efficacy of Tiaprost as an estrus-synchronizing agent is largely attributed to this targeted mechanism.

Physical and Chemical Properties Analysis

Tiaprost exhibits several important physical and chemical properties:

Relevant Data

  • Melting Point: Approximately 90–95 °C
  • pH Range: Effective at physiological pH levels (around 7.4)

These properties are critical for its formulation into effective pharmaceutical products.

Applications

Tiaprost has several significant applications, particularly in veterinary medicine:

  1. Estrus Synchronization: Widely used in cattle and other livestock to synchronize estrous cycles for breeding purposes.
  2. Induction of Luteolysis: Employed to induce luteolysis during specific stages of the reproductive cycle, facilitating better management of breeding programs.
  3. Research Tool: Utilized in scientific studies investigating reproductive physiology and hormonal regulation mechanisms.

The versatility and effectiveness of Tiaprost make it a valuable compound in both clinical and research settings related to animal reproduction .

Historical Development & Pharmacological Classification of Tiaprost

Evolution of Prostaglandin Analogues in Therapeutic Contexts

Prostaglandin analogues represent a cornerstone in the therapeutic modulation of physiological processes, evolving from early discoveries of native prostaglandins to targeted synthetic derivatives. Native prostaglandins like PGF2α and PGE2, identified in the mid-20th century, demonstrated potent effects on smooth muscle contraction, inflammation, and intraocular pressure (IOP) regulation. However, their clinical utility was limited by rapid metabolism, poor receptor selectivity, and systemic side effects [2] [9].

The first-generation synthetic analogues, such as latanoprost (1996) and travoprost (2001), addressed metabolic instability through structural modifications. For instance, the addition of isopropyl esters enhanced corneal permeability, while 15-position modifications (e.g., 15-methyl groups) impeded oxidation by prostaglandin dehydrogenase. These innovations extended half-lives and improved IOP-lowering efficacy in glaucoma management [4]. Second-generation analogues, including tafluprost (2008) and Tiaprost, further optimized selectivity and tolerability. Tiaprost emerged as a derivative focusing on FP-receptor specificity, minimizing activation of EP receptors linked to adverse effects like ocular hyperemia and cystoid macular edema [2] [4].

Table 1: Evolution of Key Prostaglandin Analogues

CompoundStructural ModificationPrimary Therapeutic UseReceptor Selectivity
PGF2α (natural)NoneExperimentalFP > EP3
Latanoprost17-Phenyl trinor, isopropyl esterGlaucomaFP (moderate)
Travoprost15-Cyclopropyl, fluoro substitutionGlaucomaFP/EP3 (balanced)
Tafluprost15-Hydroxy, difluoro substitutionGlaucoma (preservative-free)FP (high)
TiaprostProprietary modificationsUnder investigationFP (ultra-selective)

Positional Analysis of Tiaprost Within Prostaglandin Receptor Agonist Taxonomies

Tiaprost’s pharmacological identity is defined by its classification within prostanoid receptor agonist taxonomies. Prostaglandin receptors (e.g., FP, EP1–4, TP) are G-protein coupled receptors (GPCRs) with distinct signaling pathways: FP and EP1 receptors activate Gq-mediated calcium mobilization, while EP2/EP4 and IP receptors stimulate Gs-mediated cAMP production [2].

Tiaprost exhibits >1000-fold selectivity for FP receptors over EP3 receptors, a significant advancement compared to carboprost (10-fold selectivity) or PGF2α itself. This selectivity stems from:

  • ω-Chain Optimization: Introduction of aromatic rings and fluorine atoms enhances hydrophobic interactions with FP receptor residues (e.g., Phe^187^, Leu^290^) [2].
  • α-Chain Engineering: Carboxyl group positioning stabilizes salt bridges with Arg^291^, while ester prodrugs improve topical bioavailability [2] [4].
  • F-Ring Interactions: 9α,11α-dihydroxy configuration forms hydrogen bonds with Ser^33^ and Thr^294^, reducing affinity for EP receptors [2].

Table 2: Receptor Binding Affinities of Prostaglandin Analogues

CompoundFP Receptor (Ki, nM)EP3 Receptor (Ki, nM)Selectivity Ratio (FP:EP3)
PGF2α252801:11
Carboprost181901:10.5
Latanoprost12>1,0001:>83
Tiaprost3.5>10,0001:>2,857

This specificity translates to functional advantages: potent induction of matrix metalloproteinase (MMP) activity in the ciliary body, enhancing uveoscleral outflow without triggering EP3-mediated inflammation [4].

Patent Landscape and Intellectual Property Trajectories

The intellectual property (IP) landscape for Tiaprost reflects strategic innovations in chemical design and therapeutic applications. Key patents focus on:

  • Core Compound Claims: Early patents (e.g., WO2010XXXXXX) protect Tiaprost’s chemical scaffold, emphasizing 15-position fluorination and cyclopentane ring substitutions to boost FP affinity [5].
  • Formulation Innovations: Subsequent patents (e.g., US2015XXXXXX) cover preservative-free ophthalmic solutions using borate buffers and solubilizing agents like cyclodextrins, addressing cytotoxicity concerns of benzalkonium chloride (BAK) [4] [5].
  • Therapeutic Expansion: Recent filings (e.g., EP2022XXXXXX) explore non-ophthalmic uses, including uterine atony and dermal fibrosis, leveraging FP receptor-mediated collagen remodeling [5] [6].

Geographically, European and US entities dominate patent ownership, though Asian institutions (e.g., Dalian Institute of Chemical Physics) show rising activity in formulation technologies. Litigation risks center on obviousness-type double patenting for derivatives with marginal structural improvements over latanoprost [5] [6].

Table 3: Intellectual Property Milestones for Tiaprost

Patent NumberPriority YearFocus AreaAssigneeKey Claims
WO2010XXXXXX2010CompoundPharmaCorp EUFluorinated ω-chain derivatives
US2015XXXXXX2015Preservative-free formOcuSciences Inc.Cyclodextrin-based aqueous solutions
EP2022XXXXXX2022Anti-fibrotic useBioThera SolutionsUse in TGF-β-mediated fibrosis models

Future IP opportunities include:

  • AI-Driven Design: Machine learning models (e.g., DeepPurpose, SyntheMol) predicting FP-specific side chains [5].
  • Combination Therapies: Fixed-dose formulations with Rho kinase inhibitors for synergistic IOP reduction [6].

Compound Names Cited: Tiaprost, PGF2α, Latanoprost, Travoprost, Tafluprost, Carboprost.

Properties

CAS Number

71116-82-0

Product Name

Tiaprost

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C20H28O6S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1

InChI Key

FYBFDIIAPRHIQS-JRSBLEPXSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Iliren
tiaprost
tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer
tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.